Spiroimidazolone derivative 3
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Overview
Description
Spiroimidazolone derivative 3 is a compound characterized by a spiro-connected imidazolone ring. Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. Spiroimidazolones are notable for their unique structural features, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivative 3 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of propargyl alcohols as coupling partners in a Rhodium(III)-catalyzed cascade annulation reaction. This method allows for the regioselective construction of spiroimidazolone derivatives .
Industrial Production Methods: Industrial production of spiroimidazolone derivatives often employs scalable and efficient synthetic routes. The use of Copper-catalyzed cyclization-rearrangement reactions is one such method, providing high atom economy and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Spiroimidazolone derivative 3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted spiroimidazolones, which can be further utilized in different applications .
Scientific Research Applications
Spiroimidazolone derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which spiroimidazolone derivative 3 exerts its effects involves interaction with specific molecular targets. It can modulate enzyme activities by binding to active sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Imidazol-4-one derivatives
- Spiroimidazole derivatives
- Triazaspirones
Uniqueness: Spiroimidazolone derivative 3 is unique due to its spiro-connected structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C30H44N4O4 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
3-[[4-[(1R)-1-(8-tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H44N4O4/c1-5-24(21-9-11-22(12-10-21)27(37)31-18-15-25(35)36)34-28(38)26(33-19-7-6-8-20-33)32-30(34)16-13-23(14-17-30)29(2,3)4/h9-12,23-24H,5-8,13-20H2,1-4H3,(H,31,37)(H,35,36)/t23?,24-,30?/m1/s1 |
InChI Key |
RSTWUMARZLVIKV-OLYGOTPTSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4 |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4 |
Origin of Product |
United States |
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